N'-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-4-methoxybenzohydrazide
CAS No.:
Cat. No.: VC14902006
Molecular Formula: C21H23N3O5
Molecular Weight: 397.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H23N3O5 |
|---|---|
| Molecular Weight | 397.4 g/mol |
| IUPAC Name | N'-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-4-methoxybenzohydrazide |
| Standard InChI | InChI=1S/C21H23N3O5/c1-3-12-29-17-10-6-15(7-11-17)24-19(25)13-18(21(24)27)22-23-20(26)14-4-8-16(28-2)9-5-14/h4-11,18,22H,3,12-13H2,1-2H3,(H,23,26) |
| Standard InChI Key | NTCUUPIUKUDJJA-UHFFFAOYSA-N |
| Canonical SMILES | CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC(=O)C3=CC=C(C=C3)OC |
Introduction
Synthesis
The synthesis of N'-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-4-methoxybenzohydrazide likely involves the following steps:
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Formation of the Pyrrolidinone Core:
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A cyclization reaction to form the pyrrolidinone ring with a 4-propoxyphenyl substituent.
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Hydrazide Linkage Addition:
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Reaction of the intermediate pyrrolidinone derivative with hydrazine or a hydrazide precursor to introduce the hydrazide functional group.
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Coupling with Methoxybenzene Derivative:
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A condensation reaction between the hydrazide intermediate and a methoxybenzaldehyde derivative to form the final compound.
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Table 2: General Synthesis Steps
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Propoxyphenyl ketone + Ammonium acetate | Pyrrolidinone intermediate |
| 2 | Hydrazine hydrate | Hydrazide functionalization |
| 3 | Methoxybenzaldehyde | Final compound formation |
Antioxidant Activity
Hydrazides and methoxy-substituted aromatic rings are known for their antioxidant properties, which could make this compound a candidate for scavenging free radicals .
Enzyme Inhibition
The structural features of this compound suggest potential inhibitory activity against enzymes like acetylcholinesterase or lipoxygenases, which are relevant in neurodegenerative diseases and inflammation .
Analytical Characterization
To confirm the structure and purity of N'-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-4-methoxybenzohydrazide, standard analytical techniques are employed:
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: Provides information on hydrogen environments.
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¹³C NMR: Confirms carbon skeleton.
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Mass Spectrometry (MS):
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Confirms molecular weight and fragmentation pattern.
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Infrared Spectroscopy (IR):
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Identifies functional groups such as carbonyls and hydrazides.
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Elemental Analysis:
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Verifies the molecular formula by comparing theoretical and experimental percentages of C, H, N, and O.
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